2-(6-Amino-1H-indazol-1-YL)acetamide
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Overview
Description
2-(6-Amino-1H-indazol-1-YL)acetamide is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6-position of the indazole ring and an acetamide group at the 1-position makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indazol-1-YL)acetamide typically involves the formation of the indazole ring followed by functionalization at the desired positions. One common method involves the cyclization of o-phenylenediamine derivatives with appropriate reagents to form the indazole core. Subsequent introduction of the amino group at the 6-position and the acetamide group at the 1-position can be achieved through various synthetic strategies, including nucleophilic substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indazol-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indazol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the amino and acetamide groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-1-YL)acetamide: Lacks the amino group at the 6-position, which may affect its biological activity.
6-Amino-1H-indazole: Lacks the acetamide group, which may influence its solubility and reactivity.
1H-Indazole-3-carboxamide: Contains a carboxamide group at the 3-position instead of the acetamide group at the 1-position.
Uniqueness
2-(6-Amino-1H-indazol-1-YL)acetamide is unique due to the presence of both the amino group at the 6-position and the acetamide group at the 1-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c10-7-2-1-6-4-12-13(5-9(11)14)8(6)3-7/h1-4H,5,10H2,(H2,11,14) |
InChI Key |
HSNDXVQOTXNYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(=O)N |
Origin of Product |
United States |
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